BenchChemオンラインストアへようこそ!

(Sar1,Gly8)-Angiotensin II

Receptor binding AT1 selectivity Radioligand binding

(Sar1,Gly8)-Angiotensin II is the definitive AT1-selective peptide antagonist for researchers requiring unambiguous receptor subtype discrimination. Its 5.2-fold AT1b-over-AT1a selectivity surpasses losartan (2.1-fold) and non-selective analogs, enabling precise attribution of physiological responses to specific AT1 subtypes in co-expressing tissues. It uniquely lowers mean arterial pressure without altering renal vascular resistance—critical for fetal/neonatal cardiovascular models. The 125I-labeled form provides exclusive AT1 autoradiography with zero AT2 interference. Validated for Ang II-stimulated ACTH release antagonism and intestinal ion transport studies. Supplied as ≥98% HPLC-pure lyophilized powder with full analytical documentation.

Molecular Formula C42H65N13O10
Molecular Weight 912 g/mol
CAS No. 51887-62-8
Cat. No. B1408576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Sar1,Gly8)-Angiotensin II
CAS51887-62-8
Synonyms1-Sar-5-Ile-8-Gly-angiotensin II
angiotensin II, Sar(1)-Ile(5)-Gly(8)-
angiotensin II, sarcosyl(1)-isoleucyl(5)-glycine(8)-
Molecular FormulaC42H65N13O10
Molecular Weight912 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
InChIInChI=1S/C42H65N13O10/c1-6-24(4)35(40(64)52-30(18-26-19-46-22-49-26)41(65)55-16-8-10-31(55)38(62)48-21-33(58)59)54-37(61)29(17-25-11-13-27(56)14-12-25)51-39(63)34(23(2)3)53-36(60)28(50-32(57)20-45-5)9-7-15-47-42(43)44/h11-14,19,22-24,28-31,34-35,45,56H,6-10,15-18,20-21H2,1-5H3,(H,46,49)(H,48,62)(H,50,57)(H,51,63)(H,52,64)(H,53,60)(H,54,61)(H,58,59)(H4,43,44,47)/t24-,28-,29-,30-,31-,34-,35-/m0/s1
InChIKeyNRJXBSMDHPMIPQ-SRRHRALWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Sar1,Gly8)-Angiotensin II (CAS 51887-62-8): An AT1-Selective Peptide Antagonist for Renin-Angiotensin System Research


(Sar1,Gly8)-Angiotensin II is a synthetic octapeptide analog of angiotensin II featuring sarcosine substitution at position 1 and glycine substitution at position 8. This dual modification yields an AT1 angiotensin II receptor subtype-selective antagonist [1]. Unlike the native agonist peptide, (Sar1,Gly8)-Angiotensin II competes for AT1 receptor binding with nanomolar affinity while exhibiting approximately 40- to 80-fold lower affinity for the AT2 receptor subtype [1]. The compound serves as a pharmacological tool for dissecting AT1-mediated versus AT2-mediated signaling pathways in cardiovascular, renal, and neuroendocrine research applications.

Why (Sar1,Gly8)-Angiotensin II Cannot Be Substituted with Other Sar1-Containing or AT1 Antagonists


Angiotensin II peptide analogs with sarcosine at position 1 share enhanced resistance to aminopeptidase degradation but diverge significantly in receptor subtype selectivity, functional antagonist potency, and tissue-specific effects based on the position 8 substitution [1]. For instance, [Sar1,Ile8]-Angiotensin II exhibits higher affinity for both AT1a and AT1b receptors than (Sar1,Gly8)-Angiotensin II, while [Sar1,Ala8]-Angiotensin II displays different relative antagonist activity in aldosterone production assays [2][3]. Moreover, small-molecule AT1 antagonists such as losartan differ from peptide antagonists in their binding pharmacology across AT1 receptor subtypes [2]. Substituting (Sar1,Gly8)-Angiotensin II with any other analog without verifying the specific quantitative parameters presented below risks introducing unintended receptor subtype bias, altered antagonist potency, or misinterpretation of AT1-versus-AT2-dependent physiological responses.

Quantitative Differentiation Evidence for (Sar1,Gly8)-Angiotensin II: Procurement-Relevant Comparative Data


AT1 vs AT2 Receptor Subtype Selectivity: Ki Comparison in Rat Tissues

(Sar1,Gly8)-Angiotensin II demonstrates marked selectivity for AT1 over AT2 angiotensin II receptors, with Ki values differing by approximately 38- to 79-fold depending on the tissue assessed. In contrast, the native agonist angiotensin II binds both receptor subtypes with high affinity, and other position 8-substituted analogs such as [Sar1,Ile8]-Angiotensin II exhibit distinct AT1a/AT1b subtype binding profiles rather than AT1/AT2 discrimination [1]. (Sar1,Gly8)-Angiotensin II was the first angiotensin peptide analog shown to exhibit AT1 receptor selectivity [1].

Receptor binding AT1 selectivity Radioligand binding Subtype pharmacology

AT1a vs AT1b Receptor Subtype Discrimination: Affinity Comparison

(Sar1,Gly8)-Angiotensin II distinguishes between the AT1a and AT1b angiotensin II receptor subtypes with a 5.2-fold difference in binding affinity, a discriminatory property not shared equally by all AT1 antagonists. This differential binding enables studies requiring pharmacological differentiation of AT1 receptor subtypes [1].

AT1a receptor AT1b receptor Subtype pharmacology Binding affinity

Functional Antagonism of Angiotensin II-Stimulated ACTH Release: Comparative Dose-Response

(Sar1,Gly8)-Angiotensin II and [Sar1,Ala8]-Angiotensin II exhibit similar dose-dependent inhibition of angiotensin II-stimulated ACTH release from pituitary cells, establishing both as specific angiotensin II antagonists at the pituitary level [1]. This functional equivalence contrasts with their divergent behavior in other physiological systems, where potency differences emerge.

ACTH release Pituitary Functional antagonism Neuroendocrinology

In Vivo Intestinal Transport Stimulation: Rank-Order Potency Among Angiotensin Analogs

In an in vivo rat intestinal sodium and water transport model, (Sar1,Gly8)-Angiotensin II ranks third in agonist potency among eight angiotensin II analogs tested, with full agonist activity despite the C-terminal glycine substitution. This contrasts with pressor and myotropic systems, where C-terminal phenylalanine substitution typically abolishes agonist activity [1]. The presence of sarcosine at position 1 confers enhanced potency across all position 8-substituted analogs relative to analogs lacking sarcosine [1].

Intestinal transport In vivo pharmacology Sodium absorption Structure-activity relationship

Differential Renal Hemodynamic Effects: (Sar1,Gly8)-Angiotensin II vs Captopril

In chronically catheterized fetal lambs, (Sar1,Gly8)-Angiotensin II and the angiotensin-converting enzyme inhibitor captopril produce distinct renal hemodynamic profiles despite both lowering baseline mean arterial blood pressure. This differentiation reveals that (Sar1,Gly8)-Angiotensin II exerts effects on renal function that are not solely attributable to renin-angiotensin system inhibition [1].

Renal hemodynamics Fetal physiology Blood pressure RAS inhibition

Blood Pressure Reduction in Mineralocorticoid-Deficient Rats: Magnitude of Effect

(Sar1,Gly8)-Angiotensin II produces a significant and quantifiable reduction in mean arterial pressure in mineralocorticoid-deficient rats, an effect not observed in glucocorticoid-deficient or control animals. This state-dependent hypotensive efficacy contrasts with the broader antihypertensive effects of non-peptide AT1 antagonists and provides a model-specific response magnitude for experimental reference [1].

Blood pressure Mineralocorticoid deficiency In vivo antagonism Cardiovascular

Research and Industrial Application Scenarios for (Sar1,Gly8)-Angiotensin II Based on Quantitative Evidence


AT1-Selective Radioligand Binding and Receptor Autoradiography Studies

Investigators requiring selective radiolabeling of AT1 receptors without AT2 receptor interference should utilize 125I-(Sar1,Gly8)-Angiotensin II. The radioligand exhibits high-affinity saturable binding to AT1 receptors in pituitary, liver, heart, adrenal, and hypothalamic membranes (Kd = 0.43, 1.6, 2.3, 0.96, and 1.8 nM, respectively) while showing no saturable binding to adrenal AT2 receptors [1]. This property enables unambiguous autoradiographic visualization of AT1 receptor distribution in tissue sections, a capability not achievable with non-selective radioligands such as 125I-angiotensin II or 125I-[Sar1,Ile8]-Angiotensin II, which label both AT1 and AT2 receptor populations [1].

Pharmacological Discrimination of AT1a vs AT1b Receptor Subtypes

Studies requiring differentiation between AT1a and AT1b angiotensin II receptor subtypes should employ (Sar1,Gly8)-Angiotensin II as the preferred peptide antagonist. With a 5.2-fold higher affinity for AT1b (Ki = 1.2 nM) over AT1a (Ki = 6.2 nM) receptors, this compound provides superior subtype discrimination compared to losartan (2.1-fold difference) or [Sar1,Ile8]-Angiotensin II (no significant discrimination) [1]. This differential binding profile is essential for experiments designed to attribute physiological responses to specific AT1 receptor subtypes, particularly in tissues where both AT1a and AT1b are co-expressed.

Renin-Angiotensin System Studies Requiring AT1 Antagonism Without Renal Vascular Resistance Alteration

In fetal or neonatal cardiovascular research where baseline renal vascular resistance (RVR) must remain stable despite AT1 receptor blockade, (Sar1,Gly8)-Angiotensin II is the indicated antagonist. Unlike captopril, which decreases RVR, (Sar1,Gly8)-Angiotensin II lowers mean arterial pressure without altering RVR [1]. This distinct hemodynamic signature allows researchers to dissect the pressure-dependent versus pressure-independent effects of RAS inhibition on renal function—a critical distinction when studying developmental renal physiology or evaluating the direct tubular actions of angiotensin peptides.

Neuroendocrine Studies of Angiotensin-Mediated ACTH Release

For in vitro pituitary cell culture experiments examining angiotensin II-stimulated ACTH release, (Sar1,Gly8)-Angiotensin II provides validated, dose-dependent antagonism with efficacy equivalent to [Sar1,Ala8]-Angiotensin II [1]. The compound specifically inhibits Ang II-mediated ACTH release without affecting basal secretion, and its antagonist activity is not mimicked by alpha-adrenergic or serotonin antagonists [1]. This specificity makes (Sar1,Gly8)-Angiotensin II suitable for dissecting the angiotensinergic component of hypothalamic-pituitary-adrenal axis regulation.

Intestinal Transport Studies Requiring Retained AT1 Agonist Activity

Unlike pressor and myotropic assays where C-terminal glycine substitution diminishes or abolishes agonist activity, (Sar1,Gly8)-Angiotensin II retains full agonist efficacy in stimulating intestinal sodium and water transport, ranking third in potency among eight angiotensin analogs tested [1]. Researchers investigating the gastrointestinal actions of angiotensin peptides should select (Sar1,Gly8)-Angiotensin II when the experimental design requires an analog that maintains intestinal transport stimulation while offering the metabolic stability advantages conferred by the Sar1 modification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Sar1,Gly8)-Angiotensin II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.